molecular formula C29H47N3S B3216918 1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)thiourea CAS No. 1173373-69-7

1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)thiourea

Cat. No.: B3216918
CAS No.: 1173373-69-7
M. Wt: 469.8 g/mol
InChI Key: ACZWNCFAAOWUCZ-ZWWPDORQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)thiourea is a complex organic compound with a unique structure that combines a cyclohexyl group, a dimethylamino group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)thiourea typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanone, undergoes a reductive amination with dimethylamine to form the 2-(dimethylamino)cyclohexyl intermediate.

    Synthesis of the Phenanthrene Derivative: The phenanthrene derivative is synthesized through a series of reactions, including Friedel-Crafts alkylation and hydrogenation.

    Coupling Reaction: The cyclohexyl intermediate is then coupled with the phenanthrene derivative using a thiourea reagent under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, thiols.

    Substitution Products: Various substituted thioureas.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-(phenylthiourea): Similar structure but with a phenyl group instead of the phenanthrene derivative.

    1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-(methylthiourea): Similar structure but with a methyl group instead of the phenanthrene derivative.

Uniqueness

The uniqueness of 1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)thiourea lies in its complex structure, which combines multiple functional groups and a bulky phenanthrene derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47N3S/c1-20(2)21-12-14-23-22(18-21)13-15-26-28(3,16-9-17-29(23,26)4)19-30-27(33)31-24-10-7-8-11-25(24)32(5)6/h12,14,18,20,24-26H,7-11,13,15-17,19H2,1-6H3,(H2,30,31,33)/t24-,25-,26-,28-,29+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZWNCFAAOWUCZ-ZWWPDORQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNC(=S)NC4CCCCC4N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNC(=S)N[C@H]4CCCC[C@@H]4N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)thiourea
Reactant of Route 3
Reactant of Route 3
1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)thiourea
Reactant of Route 5
1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)thiourea
Reactant of Route 6
1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)thiourea

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